5-Bromobenzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

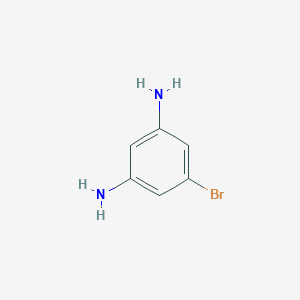

Structure

3D Structure

Properties

IUPAC Name |

5-bromobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGDFFHOFXZDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633915 | |

| Record name | 5-Bromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33786-90-2 | |

| Record name | 5-Bromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromobenzene-1,3-diamine: Properties, Synthesis, and Applications

Abstract

5-Bromobenzene-1,3-diamine, a strategically functionalized aromatic compound, serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring two nucleophilic amino groups and a synthetically versatile bromine atom, offers orthogonal reactivity that is highly valued in the fields of medicinal chemistry, materials science, and drug discovery. The diamine core is a common structural motif in biologically active molecules, while the bromo-substituent provides a reactive handle for advanced cross-coupling methodologies. This guide provides an in-depth analysis of the core chemical properties, a detailed laboratory-scale synthesis protocol, a discussion of its characteristic reactivity, and an exploration of its applications, particularly as an intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Introduction to this compound

This compound (also known as 5-bromo-m-phenylenediamine) is an aromatic organic compound whose structure is characterized by a benzene ring substituted with two amino groups at the meta-positions (1 and 3) and a bromine atom at the 5-position. This arrangement of functional groups makes it a trifunctional reagent with distinct reactive sites. The amino groups confer basicity and nucleophilicity, while the carbon-bromine bond is susceptible to a wide range of organometallic cross-coupling reactions.

The utility of 1,3-diaminobenzene derivatives is well-established, as they form the core of numerous dyes, polymers, and pharmaceutical agents.[1][2] The introduction of a bromine atom onto this scaffold significantly enhances its value as a synthetic intermediate. It allows for the precise and controlled introduction of additional molecular complexity through powerful C-C and C-N bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings.[3][4] This capability is of paramount importance in drug discovery, where the systematic modification of a core scaffold (scaffold hopping and decoration) is a key strategy for optimizing biological activity, selectivity, and pharmacokinetic properties.[5]

Physicochemical & Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

Physical and Chemical Properties

This compound is typically a brown solid at room temperature.[6] Its key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.[6][7][8]

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| Synonyms | 5-Bromo-m-phenylenediamine, 1-Bromo-3,5-diaminobenzene | [6] |

| CAS Number | 33786-90-2 | [7] |

| Molecular Formula | C₆H₇BrN₂ | [7] |

| Molecular Weight | 187.04 g/mol | [7] |

| Appearance | Brown solid | [6] |

| Melting Point | 92 °C | [6] |

| Boiling Point (Predicted) | 336.1 ± 22.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.697 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.81 ± 0.10 (most basic amine) | [6] |

| XLogP3-AA | 1.3 | [7] |

| Topological Polar Surface Area | 52.04 Ų | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Storage Temperature | 2-8 °C, under inert gas | [6] |

Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of this compound after synthesis or before use.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides direct insight into the hydrogen environment of the molecule. For this compound, a high degree of symmetry results in a simple spectrum. The two protons ortho to the bromine atom (at C2 and C6) are chemically equivalent, as are the two amino groups. A reported spectrum in CDCl₃ confirms this structure.[6]

-

δ 6.25 (d, 2H, J=2.0 Hz): This doublet corresponds to the two equivalent aromatic protons (H-2 and H-6). The small coupling constant is characteristic of meta-coupling to H-4.

-

δ 5.90 (t, 1H, J=2.0 Hz): This triplet corresponds to the single aromatic proton at C-4, which is meta-coupled to both H-2 and H-6.

-

δ 3.60 (s, 4H): This broad singlet corresponds to the four protons of the two equivalent amino (-NH₂) groups. The broadness is typical for amine protons due to quadrupole broadening and potential exchange with trace water.

-

-

¹³C NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show only four distinct signals.

-

C1/C3 (Amine-bearing): These two carbons are equivalent and would appear as a single peak.

-

C2/C6 (Adjacent to Bromine): These two carbons are also equivalent.

-

C4 (Para to Bromine): This carbon will show a unique signal.

-

C5 (Ipso to Bromine): This carbon, directly attached to bromine, will exhibit a chemical shift influenced by the "heavy atom effect," which causes an upfield shift (to a lower ppm value) compared to what would be predicted based on electronegativity alone.[9] This is a key diagnostic feature for bromo- and iodo-substituted arenes.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the characteristic vibrations of the amino groups.

-

N-H Stretching: A pair of medium-to-strong bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine N-H bonds.

-

N-H Bending (Scissoring): A strong band around 1600-1650 cm⁻¹ is characteristic of the scissoring vibration of the -NH₂ group.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region would indicate the aromatic C-N stretching.

-

C-Br Stretching: A weaker band in the far IR region, typically 500-650 cm⁻¹, would correspond to the C-Br stretch.[10]

-

-

Mass Spectrometry (MS): The mass spectrum provides the molecular weight and information about the elemental composition.

-

Molecular Ion (M⁺): The key feature would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum: the molecular ion (M⁺) and an (M+2)⁺ peak of almost equal intensity. For C₆H₇BrN₂, these would appear at m/z ≈ 186 and m/z ≈ 188. This isotopic signature is definitive for a monobrominated compound.

-

Synthesis and Purification

The most common and efficient laboratory synthesis of this compound involves the chemical reduction of its dinitro precursor, 1-bromo-3,5-dinitrobenzene.[6] This transformation is a cornerstone of aromatic chemistry, converting electron-withdrawing nitro groups into electron-donating amino groups, thereby completely altering the electronic character of the benzene ring.

Synthetic Route: Reduction of 1-Bromo-3,5-dinitrobenzene

The chosen method employs iron powder in the presence of an acidic catalyst, typically ammonium chloride in a mixed solvent system like methanol/water. Iron is a cost-effective and robust reducing agent for nitroarenes. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro groups, with the protic solvent providing the necessary protons for the formation of water as a byproduct.

Detailed Experimental Protocol

Causality: The use of a reflux condenser is critical to prevent the loss of the volatile methanol solvent at the reaction's elevated temperature (95 °C). The ammonium chloride serves as a mild acid catalyst to facilitate the reduction and prevent the formation of passivating iron oxide layers on the metal surface.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol), methanol (50 mL), and water (50 mL).

-

Addition of Reducing Agents: To the stirred solution, add ammonium chloride (17.33 g, 323.9 mmol) followed by the careful addition of iron powder (11.31 g, 202.5 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 95 °C) and maintain stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the excess iron powder and iron salts.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and remove the methanol under reduced pressure (rotary evaporation). Extract the remaining aqueous phase with dichloromethane (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct and generally orthogonal reactivity of its amino and bromo functional groups. This allows for selective, stepwise modifications of the molecule.

Reactivity of the Amino Groups

The two primary amino groups are nucleophilic and can undergo a variety of classical reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. This can be used to protect the amino groups or to introduce new functional moieties.

-

Alkylation: The amino groups can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is common. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures can convert the amino groups into diazonium salts. These are highly versatile intermediates that can be subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl) via Sandmeyer-type reactions.

Reactivity of the Bromo-Substituent

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming tools in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester) to form a new carbon-carbon bond.[3][11] This is an exceptionally reliable method for constructing biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the benzene ring at the C5 position. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent.[8]

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[4] It is a powerful alternative to classical methods and allows for the synthesis of complex tri- and tetra-substituted benzene derivatives. This reaction also requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu).[12]

The selective execution of these reactions is possible due to differing reaction conditions. For instance, acylation of the amines can be performed under mild basic conditions that leave the C-Br bond untouched. Subsequently, the brominated amide can undergo a Suzuki coupling under palladium catalysis, followed by deprotection of the amide to regenerate the amine if desired.

Reactivity Overview Diagram

Caption: Key reactive sites and potential transformations.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable scaffold for the synthesis of biologically active compounds. Aromatic amine structural units are integral to a vast array of functional organic molecules, including pharmaceuticals and electronic materials.[5]

-

Role as a Privileged Scaffold: The 1,3-diaminobenzene core provides a rigid platform from which to project substituents into the binding pockets of biological targets like enzymes and receptors. The meta-orientation of the amino groups allows for a divergent display of functionality.

-

Intermediate for Biologically Active Compounds: Derivatives of 1,3-phenylenediamine are crucial intermediates in the synthesis of important drug classes. For example, they are key precursors for creating indolo[2,3-a]carbazoles, a class of compounds investigated for their potent anticancer activity.[5] The presence of the bromine atom in the 5-position provides a direct route to further functionalize these complex heterocyclic systems, enabling the generation of chemical libraries for structure-activity relationship (SAR) studies.

-

Strategic Importance in Synthesis Design: The orthogonal reactivity of the amine and bromide groups is a significant advantage in multi-step syntheses. A medicinal chemist can use the amino groups as anchor points for building one part of a target molecule, and then use the bromide as a late-stage "linchpin" to connect a second, complex fragment via cross-coupling. This strategy is highly effective in convergent synthesis, improving overall efficiency and allowing for rapid exploration of chemical diversity around the core scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[7]

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | GHS07 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator should be used.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Recommended Storage: For long-term stability, it is recommended to store the compound at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[6]

Conclusion

This compound is a highly functional and synthetically valuable chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and orthogonal reactivity make it an indispensable tool for organic and medicinal chemists. The ability to leverage both classical amine chemistry and modern palladium-catalyzed cross-coupling reactions from a single, compact scaffold allows for the efficient and strategic construction of complex molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the role of versatile building blocks like this compound in enabling innovation will remain critically important.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]

- Not used.

- Google Patents.

- Not used.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

- Not used.

- Not used.

-

University of Calgary. Bromobenzene. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Not used.

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- Not used.

- Not used.

- Not used.

- Not used.

- Not used.

- Not used.

-

Wikipedia. m-Phenylenediamine. [Link]

- Not used.

-

PubMed. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

- Not used.

- Not used.

- Not used.

- Not used.

Sources

- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]

- 6. 5-Bromo-1,3-phenylenediamine | 33786-90-2 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. uwosh.edu [uwosh.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 5-Bromobenzene-1,3-diamine (CAS: 33786-90-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromobenzene-1,3-diamine, also known as 5-bromo-m-phenylenediamine, is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring two nucleophilic amino groups and a synthetically malleable bromine atom, offers a unique platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, purification, chemical properties, and key synthetic transformations. We will delve into the causality behind experimental choices for its use in palladium-catalyzed cross-coupling reactions and the synthesis of biologically relevant heterocyclic scaffolds. This document is intended to serve as a practical resource for researchers, enabling them to effectively leverage this valuable intermediate in their drug discovery and development endeavors.

Core Properties and Data

This compound is a solid at room temperature, with a reported melting point of 92 °C.[1] It is crucial to handle this compound with appropriate personal protective equipment, as it is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[2][3]

| Property | Value | Source |

| CAS Number | 33786-90-2 | [2] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Appearance | Brown solid | [1] |

| Melting Point | 92 °C | [1] |

| Boiling Point | 336.1±22.0 °C (Predicted) | [1] |

| Density | 1.697±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.81±0.10 (Predicted) | [1] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[3][4] | [3][4] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 1-bromo-3,5-dinitrobenzene.[1] This precursor is readily available commercially.

Synthetic Protocol: Reduction of 1-Bromo-3,5-dinitrobenzene

This procedure utilizes iron powder in the presence of an acid, a classic and robust method for the reduction of aromatic nitro groups. The choice of iron is predicated on its low cost and effectiveness. The addition of ammonium chloride helps to maintain a slightly acidic medium, facilitating the reduction process.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology: [1]

-

Reaction Setup: To a solution of 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol) in a mixture of methanol (50 mL) and water (50 mL), add ammonium chloride (17.33 g, 323.9 mmol) and iron powder (11.31 g, 202.5 mmol).

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to reflux at 95 °C overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of diatomaceous earth to remove the iron powder.

-

Extraction: Concentrate the filtrate by rotary evaporation to remove the methanol. Extract the remaining aqueous phase with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash sequentially with water and saturated saline solution, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to afford this compound as a yellow solid (typical yield: ~92%).[1]

Purification by Recrystallization

For further purification, recrystallization can be employed. While specific solvent systems for this compound are not widely reported, general principles for the recrystallization of phenylenediamines can be applied. A mixed solvent system is often effective.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot, relatively polar solvent in which it is soluble (e.g., ethanol, isopropanol, or n-butanol).[5]

-

To the hot solution, slowly add a less polar solvent in which the compound is less soluble (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid.[5]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Spectroscopic Characterization

Accurate characterization is paramount for ensuring the purity and identity of this compound for subsequent reactions.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 6.25 (d, J=2.0 Hz, 2H), 5.90 (t, J=2.0 Hz, 1H), 3.60 (s, 4H).[1]

Interpretation: The two doublets at 6.25 ppm correspond to the two equivalent protons ortho to the amino groups. The triplet at 5.90 ppm corresponds to the proton situated between the two amino groups. The broad singlet at 3.60 ppm is characteristic of the four protons of the two amino groups.

¹³C NMR Spectroscopy

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found, the chemical shifts can be predicted based on the effects of the substituents on the benzene ring. The amino groups are strong electron-donating groups, causing an upfield shift (lower ppm) for the carbons they are attached to and the carbon para to them. The bromine atom has a deshielding effect on the carbon it is attached to (ipso-carbon), but due to the "heavy atom effect," this is less pronounced than for chlorine or fluorine.

Predicted ¹³C NMR Chemical Shifts: (Note: These are estimated values and should be confirmed by experimental data.)

-

C1, C3 (C-NH₂): ~148 ppm

-

C5 (C-Br): ~124 ppm

-

C2, C6 (CH): ~102 ppm

-

C4 (CH): ~106 ppm

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The amino groups are excellent nucleophiles and can participate in a variety of condensation and N-functionalization reactions. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

Synthesis of Heterocyclic Scaffolds

Aromatic diamines are key precursors for the synthesis of various heterocyclic systems that are prevalent in medicinal chemistry.

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classical method for the synthesis of benzimidazoles, a privileged scaffold in many approved drugs. Although this compound is a meta-diamine, it can be utilized in reactions that form fused heterocyclic systems where the diamine acts as a dinucleophile.

General Workflow for Benzimidazole Synthesis:

Caption: General workflow for benzimidazole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the brominated aromatic ring and an organoboron species, typically a boronic acid or its ester. This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a primary or secondary amine. This reaction has revolutionized the synthesis of anilines and their derivatives.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv).

-

Solvent and Reaction Conditions: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, with monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Causality in Experimental Choices: The choice of ligand in Buchwald-Hartwig amination is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond. The choice of base is also crucial, as it must be strong enough to deprotonate the amine without causing unwanted side reactions.

Application in Kinase Inhibitor Synthesis

While specific, named drug molecules synthesized from this compound are not prominently featured in publicly accessible literature, its structural motifs are highly relevant to the design of kinase inhibitors. The 1,3-diaminophenyl core can serve as a scaffold to present pharmacophoric features in the ATP-binding site of kinases. The bromine atom provides a convenient point for diversification through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize potency and selectivity. For example, the synthesis of substituted aminopyridines and related heterocycles, which are common cores of many kinase inhibitors, can be envisioned starting from this building block.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, including the synthesis of complex heterocyclic systems and the introduction of diverse substituents via modern cross-coupling methodologies. This guide has provided a comprehensive overview of its properties, synthesis, purification, and key reactions, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The detailed protocols and mechanistic insights offered herein are intended to serve as a practical resource for the design and execution of novel synthetic routes towards new chemical entities with therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Note A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]

-

Hanna, S. Y. (2018). Answer to "How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?". ResearchGate. Retrieved from [Link]

Sources

Foreword: The Strategic Importance of 5-Bromo-1,3-phenylenediamine

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-phenylenediamine

5-Bromo-1,3-phenylenediamine, also known as 5-bromo-m-phenylenediamine, is a deceptively simple molecule that serves as a critical and versatile building block in modern organic synthesis.[1] Its unique substitution pattern—two nucleophilic amino groups meta to each other and a synthetically versatile bromine atom—offers a powerful handle for constructing complex molecular architectures. This compound is a key intermediate in the development of novel pharmaceuticals, high-performance polymers, and specialized dyes.[1][2] The strategic placement of its functional groups allows medicinal chemists to fine-tune molecular properties for specific biological targets, making it a valuable precursor in drug discovery programs.[1] This guide provides a comprehensive overview of the most reliable and field-proven method for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical process controls necessary for achieving high yield and purity.

Primary Synthetic Strategy: A Two-Stage Approach from 1,3-Dinitrobenzene

The most robust and widely adopted industrial and laboratory-scale synthesis of 5-bromo-1,3-phenylenediamine is a two-stage process. It begins with the electrophilic bromination of the highly deactivated 1,3-dinitrobenzene to form the key intermediate, 1-bromo-3,5-dinitrobenzene. This is followed by the comprehensive reduction of both nitro groups to yield the target diamine. This pathway is favored due to the ready availability of the starting material and the high efficiency of the individual transformations.

Stage 1: Synthesis of 1-Bromo-3,5-dinitrobenzene

The introduction of a bromine atom onto the 1,3-dinitrobenzene ring is a classic example of electrophilic aromatic substitution on a strongly deactivated substrate.[3] The two nitro groups exert a powerful electron-withdrawing effect, rendering the aromatic ring significantly less nucleophilic and directing the incoming electrophile to the meta-position (C-5).

Causality of Experimental Choices:

-

Substrate: 1,3-Dinitrobenzene is the logical precursor, as the existing nitro groups correctly orient the incoming bromine to the desired C-5 position.[4][5]

-

Brominating Agent & Conditions: Due to the severe deactivation of the ring, molecular bromine alone is insufficient for an effective reaction. The reaction requires harsh conditions, typically involving the use of a strong Lewis acid or, more commonly, an activating system. A well-documented and effective method employs N-bromosuccinimide (NBS) in concentrated sulfuric acid.[6] The sulfuric acid protonates the NBS, increasing the electrophilicity of the bromine atom and generating a potent brominating agent capable of substituting the electron-poor ring. Heating is required to provide the necessary activation energy for the reaction to proceed at a practical rate.[6]

Experimental Protocol: Synthesis of 1-Bromo-3,5-dinitrobenzene [6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 1,3-dinitrobenzene (30.0 g, 0.18 mol) in concentrated sulfuric acid (180 mL).

-

Heating: Heat the solution to 80°C using an oil bath. The internal temperature must be carefully maintained between 80-90°C throughout the addition of the brominating agent.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (44.5 g, 0.25 mol) portion-wise over approximately 30 minutes. Adding the NBS in batches helps to control the reaction exotherm and maintain the optimal temperature range.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80-90°C, monitoring the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 600 mL of an ice-water slurry with vigorous stirring. A white precipitate of 1-bromo-3,5-dinitrobenzene will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the resulting white solid to yield 1-bromo-3,5-dinitrobenzene.

Stage 2: Reduction of 1-Bromo-3,5-dinitrobenzene

The conversion of 1-bromo-3,5-dinitrobenzene to 5-bromo-1,3-phenylenediamine is achieved via the reduction of the two nitro groups to primary amines. This transformation is central to the entire synthetic pathway.

Causality of Experimental Choices:

-

Reducing System: While various reducing agents can accomplish this (e.g., SnCl₂/HCl, catalytic hydrogenation), a system of iron powder and ammonium chloride in a mixed aqueous-organic solvent is highly effective, economical, and widely used.[7][8][9]

-

Iron Powder: Acts as the primary reductant, providing the electrons for the reduction. It is inexpensive and its oxide byproducts are relatively easy to remove.[7][8]

-

Ammonium Chloride: Serves as a mild acid catalyst. In the aqueous solution, it creates a slightly acidic environment that facilitates the reaction on the surface of the iron particles without being corrosive to standard laboratory equipment.

-

Methanol/Water Solvent System: This solvent mixture is ideal as it can dissolve the organic precursor (1-bromo-3,5-dinitrobenzene) while also being compatible with the aqueous ammonium chloride solution, creating a homogenous reaction environment.[7][8]

-

-

Reaction Conditions: The reaction is typically run under reflux (approx. 95°C). This temperature provides the thermal energy necessary for the reaction to proceed to completion in a reasonable timeframe (overnight).[7][8]

Experimental Protocol: Synthesis of 5-Bromo-1,3-phenylenediamine [7][8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol), methanol (50 mL), and water (50 mL).

-

Reagent Addition: To the stirred suspension, add ammonium chloride (17.33 g, 323.9 mmol) followed by iron powder (11.31 g, 202.5 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux at 95°C with vigorous stirring. The reaction is typically left to run overnight to ensure complete conversion.

-

Initial Work-up: After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite) to remove the iron powder and iron oxide sludge. Wash the filter pad with additional methanol.

-

Solvent Removal & Extraction: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the methanol. The remaining aqueous phase is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash them sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude material is purified by silica gel column chromatography to afford 5-bromo-1,3-phenylenediamine as a solid.

Data Summary and Visualization

The following table summarizes key quantitative data for the primary synthetic route.

| Parameter | Stage 1: Bromination | Stage 2: Reduction | Reference |

| Starting Material | 1,3-Dinitrobenzene | 1-Bromo-3,5-dinitrobenzene | [6],[7] |

| Key Reagents | N-Bromosuccinimide, H₂SO₄ | Iron Powder, NH₄Cl | [6],[7] |

| Solvent | Conc. H₂SO₄ | Methanol / Water | [6],[7] |

| Temperature | 80-90°C | 95°C (Reflux) | [6],[7] |

| Typical Yield | ~94% | ~92% | [6],[7] |

| Product Appearance | White Solid | Yellow to Brown Solid | [6],[8] |

| Melting Point | Not specified | 92°C | [8] |

Synthetic Workflow Visualization

The overall process can be visualized as a linear progression from readily available starting materials to the final, high-value product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-1,3-phenylenediamine, CasNo.33786-90-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]

- 4. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 1-BROMO-3,5-DINITRO-BENZENE | 18242-39-2 [chemicalbook.com]

- 7. 5-Bromo-1,3-phenylenediamine | 33786-90-2 [chemicalbook.com]

- 8. 5-Bromo-1,3-phenylenediamine CAS#: 33786-90-2 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Bromobenzene-1,3-diamine: Structure, Properties, and Applications

Abstract

5-Bromobenzene-1,3-diamine, a halogenated aromatic amine, serves as a critical building block in synthetic organic chemistry. Its unique molecular architecture, featuring a bromine atom and two meta-disposed amino groups on a benzene ring, imparts a distinct reactivity profile that is highly valuable for the construction of complex heterocyclic systems and functional materials. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic characteristics, and reactivity. Furthermore, it delves into its applications as a key intermediate in medicinal chemistry and materials science, supported by established safety and handling protocols to ensure its effective and safe utilization in a research setting.

Introduction

This compound (CAS No: 33786-90-2), also known as 5-Bromo-1,3-phenylenediamine, is a substituted aromatic diamine that has garnered interest within the scientific community.[1][2] The strategic placement of its functional groups—two nucleophilic amino groups and a reactive bromine atom—makes it a versatile precursor for creating molecules with diverse applications. Aromatic diamine structural units are foundational in the development of functional organic molecules, including biologically active pharmaceuticals, pesticides, and materials with unique photoelectric properties.[3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the core attributes of this compound, facilitating its application in advanced synthetic endeavors.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure. The benzene ring is substituted at positions 1 and 3 by electron-donating amino groups (-NH₂) and at position 5 by an electron-withdrawing but ortho-, para-directing bromine atom. This substitution pattern influences the molecule's electronic properties, solubility, and reactivity.

Molecular Structure Diagram

The 2D structure of this compound highlights the meta-orientation of the amino groups relative to each other and their relationship to the bromine atom.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design, including reaction setup and purification. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 33786-90-2 | [1][2][4] |

| Molecular Formula | C₆H₇BrN₂ | [1][4] |

| Molecular Weight | 187.04 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 92 °C | [2] |

| Topological Polar Surface Area | 52.04 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| SMILES | C1=C(C=C(C=C1N)Br)N | [1][4] |

| InChIKey | MCGDFFHOFXZDDV-UHFFFAOYSA-N | [1] |

Spectroscopic Profile and Characterization

While specific spectra for this compound require experimental acquisition, its structure allows for the prediction of key spectroscopic features, which are crucial for its identification and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Due to the substitution pattern, the aromatic region would likely display two signals: a singlet for the proton at C2 (between the two amino groups) and a doublet or two singlets for the protons at C4 and C6. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit four signals for the aromatic carbons due to molecular symmetry. The carbons attached to the nitrogen atoms (C1, C3) would be significantly upfield compared to standard benzene due to the electron-donating effect of the amino groups. The carbon bonded to bromine (C5) would show a characteristic shift, and the remaining carbons (C2, C4, C6) would also have distinct resonances.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations from the primary amine groups, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. C-N stretching bands would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching would be visible just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear around 1500-1600 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 186 and 188.

Synthesis and Reactivity Insights

General Synthetic Approach

The synthesis of substituted diaminobenzenes often follows established pathways in organic chemistry. A common strategy involves the reduction of a corresponding dinitroaromatic compound. This approach provides high yields and is a well-understood transformation.

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis: The choice of reducing agent is critical. For a dinitro precursor, a full reduction using reagents like iron powder in acidic medium is effective.[5] If a nitro-amino intermediate is desired, milder or more selective reducing agents would be employed. The rationale for a multi-step synthesis starting from a simpler benzene derivative is to control the regioselectivity of the substitution reactions, as the directing effects of the substituents guide the position of incoming groups.

Reactivity Profile

The reactivity of this compound is a product of its three functional groups:

-

Amino Groups (-NH₂) : These are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. They are also nucleophilic and can react with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines. Their basicity allows for salt formation with acids.

-

Bromine Atom (-Br) : The bromine atom is a deactivating but ortho-, para-directing group. It can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it an excellent synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds.

The interplay between these groups makes the molecule a versatile substrate. For instance, the strong activation by the amino groups can facilitate electrophilic substitution at the C2, C4, and C6 positions, which are ortho and para to the amines.

Applications in Research and Drug Development

Aromatic diamines are pivotal intermediates in the synthesis of a wide array of compounds.[3] this compound is particularly useful as a scaffold due to its multiple reactive sites.

-

Medicinal Chemistry : It can serve as a starting point for the synthesis of heterocyclic compounds like benzimidazoles or quinoxalines, which are common motifs in pharmacologically active molecules. The bromine atom allows for late-stage functionalization via cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. While many drug discovery programs focus on compounds that adhere to Lipinski's "Rule of 5," there is growing interest in the "beyond Rule of 5" (bRo5) chemical space for tackling difficult targets.[6] Scaffolds like this diamine can be elaborated into these more complex molecular architectures.

-

Materials Science : The diamine functionality is ideal for polymerization reactions to form polyamides or polyimides. The presence of bromine can enhance flame retardant properties or serve as a site for further modification to tune the material's electronic or physical properties.

Safety and Handling

Scientific integrity demands a thorough understanding and communication of a compound's hazards. This compound is classified as harmful and an irritant. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Data sourced from PubChem and commercial supplier safety information.[1][2] |

Recommended Handling and First Aid

-

Engineering Controls : Use only in a chemical fume hood to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations.[7][8]

-

Skin Contact : If skin contact occurs, wash immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][8]

-

Eye Contact : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[7][8]

-

Inhalation : If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion : If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.[7][8]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C, kept in a dark place under an inert atmosphere.[4][9]

Conclusion

This compound is a compound of significant synthetic utility. Its molecular structure, defined by the strategic placement of two amino groups and a bromine atom, provides a platform for diverse chemical transformations. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective use as a building block in the synthesis of high-value molecules for drug discovery and materials science. Adherence to strict safety protocols is mandatory to mitigate the health hazards associated with its handling. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile intermediate into their synthetic programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

- Doering, W. E., & DePuy, C. H. (1953). The Stereochemistry of the Von Braun Reaction. Journal of the American Chemical Society, 75(23), 5955–5957.

- Wiley-VCH. (2007).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SpectraBase. (n.d.). Bromobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound.

-

ResearchGate. (n.d.). The molecular structure of 1,3-dibromo-5-(dibromomethyl)benzene. Retrieved from [Link]

-

Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(4), 541–546. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine.

-

MDPI. (n.d.). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Retrieved from [Link]

Sources

- 1. This compound | C6H7BrN2 | CID 23423548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33786-90-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. file.ambeed.com [file.ambeed.com]

- 9. 33786-90-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromobenzene-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 5-Bromobenzene-1,3-diamine (CAS No: 33786-90-2), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals, offering a centralized resource of critical data including molecular and structural information, thermodynamic properties, and spectroscopic data. Furthermore, this guide outlines standardized experimental protocols for the determination of these properties, ensuring methodological rigor and reproducibility in a laboratory setting. Safety and handling considerations specific to this compound are also detailed to ensure safe laboratory practices.

Introduction

This compound, also known as 5-bromo-m-phenylenediamine, is an aromatic diamine whose structural features make it a versatile building block in organic synthesis. The presence of two nucleophilic amine groups and a bromine atom on the aromatic ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of dyes, polymers, and a range of biologically active molecules. An in-depth understanding of its physical properties is paramount for its effective utilization in research and development, influencing reaction kinetics, formulation, and material characteristics. This guide aims to consolidate the available data on its physical properties and provide practical, field-proven methodologies for their determination.

Molecular and Structural Properties

The fundamental characteristics of a molecule are dictated by its structure. For this compound, these properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 33786-90-2 | |

| Canonical SMILES | C1=C(C=C(C=C1N)Br)N | |

| InChI Key | MCGDFFHOFXZDDV-UHFFFAOYSA-N |

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for predicting its behavior under various process conditions, from reaction to purification and storage.

| Property | Value | Remarks | Source(s) |

| Melting Point | 92 °C | Experimental | |

| Boiling Point | 336.1 ± 22.0 °C | Predicted | |

| Density | 1.697 ± 0.06 g/cm³ | Predicted |

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

The rationale for using DSC lies in its ability to provide a precise and reproducible measurement of the melting point and enthalpy of fusion. This method is superior to traditional melting point apparatus for its sensitivity and the wealth of thermodynamic data it provides.

Figure 1: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Crimp the lid to hermetically seal the pan. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensor. The reference pan serves to cancel out the heat capacity of the pans themselves.

-

Thermal Program: Equilibrate the sample at 25°C. Then, ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 120°C). A controlled heating rate is crucial for accurate determination of the transition temperature.

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak can be integrated to determine the enthalpy of fusion.

Solubility Profile

| Solvent | Solubility | Remarks | Source(s) |

| Dichloromethane | Soluble | Used as an extraction solvent during synthesis. | |

| Methanol/Water | Soluble | Used as a solvent mixture for its synthesis. | |

| Water | Sparingly Soluble (predicted) | The presence of two polar amine groups is offset by the hydrophobic benzene ring and bromine atom. | Inferred |

| Common Organic Solvents | Likely soluble in polar organic solvents like ethanol, acetone, and DMSO. | Based on the polarity of the molecule. | Inferred |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR (400 MHz, CDCl₃):

-

δ 6.25 (d, J=2.0 Hz, 2H)

-

δ 5.90 (t, J=2.0 Hz, 1H)

-

δ 3.60 (s, 4H, -NH₂)[1]

The downfield chemical shifts of the aromatic protons are indicative of the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amine groups. The broad singlet for the amine protons is characteristic and its integration corresponds to four protons.

¹³C NMR: No specific experimental data for the ¹³C NMR of this compound was found in the surveyed literature. However, predicted chemical shifts can be estimated based on analogous structures. The carbon atom attached to the bromine (ipso-carbon) is expected to be in the range of 110-125 ppm, while the carbons attached to the amine groups would be significantly shielded and appear further upfield. The remaining aromatic carbons would resonate in the typical aromatic region of 100-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound are:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | N-H bending and C=C aromatic ring stretching |

| 1500-1400 | C=C aromatic ring stretching |

| 1350-1250 | C-N stretching |

| 690-515 | C-Br stretching[2] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* transitions are expected. The presence of the amine groups (auxochromes) and the bromine atom will cause a bathochromic (red) shift compared to unsubstituted benzene. Aromatic diamines typically exhibit strong absorption in the 290-320 nm range.[3]

Figure 2: General Workflow for Spectroscopic Analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical. This compound possesses potential hazards that require appropriate precautions.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This technical guide has consolidated the available physical property data for this compound, providing a valuable resource for researchers and professionals in the chemical sciences. While key experimental data for properties such as the melting point and ¹H NMR are available, it is important to note that other parameters like the boiling point and density are based on predictive models. Further experimental validation of these properties is encouraged. The provided experimental protocols offer standardized approaches to ensure data quality and reproducibility. Adherence to the outlined safety and handling procedures is crucial for the safe utilization of this versatile chemical intermediate.

References

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Journal of the Chinese Chemical Society, 59(6), 749-758.

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 5-Bromobenzene-1,3-diamine in Research and Drug Development

Introduction: The Strategic Importance of 5-Bromobenzene-1,3-diamine in Modern Synthesis

This compound, a seemingly unassuming diamine, is a cornerstone building block for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. Its strategic placement of amino and bromo functionalities on the benzene ring offers a versatile platform for a variety of chemical transformations, enabling the construction of diverse heterocyclic scaffolds. These scaffolds are often designed to interact with key biological targets, making this compound a valuable starting material in the quest for novel therapeutics. This guide provides an in-depth exploration of the safety, handling, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A thorough understanding of the inherent hazards of this compound is the foundation of its safe utilization. As with all aromatic amines, this compound warrants a high degree of caution due to its potential for toxicity and as a suspected mutagen and carcinogen.

GHS Classification and Associated Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

The primary routes of exposure are inhalation, skin contact, and ingestion. The diamino and bromo functionalities contribute to its reactivity and potential for adverse health effects.

Toxicological Profile: Understanding the Risks

Aromatic amines as a class are known for their potential to cause a range of toxic effects, including methemoglobinemia, which reduces the oxygen-carrying capacity of the blood. Chronic exposure to some aromatic amines has been linked to an increased risk of bladder cancer[3].

Carcinogenicity and Mutagenicity: A Note of Caution

Specific carcinogenicity data for this compound from authoritative bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) is not currently available[1][3][4][5]. However, it is crucial to recognize that many aromatic amines are classified as known or reasonably anticipated to be human carcinogens[1][3]. Therefore, in the absence of specific data, it is prudent to handle this compound as a potential carcinogen.

Similarly, specific mutagenicity data from studies such as the Ames test for this compound is not readily found in the public domain. The Ames test is a common bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds[4][6][7][8][9][10]. Given that some aromatic amines are known to be mutagenic, it is recommended to handle this compound with appropriate precautions to minimize exposure until specific data becomes available.

II. Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Minimizing exposure to this compound is paramount. A combination of engineering controls, administrative controls, and personal protective equipment (PPE) provides a robust safety net.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): Your Personal Barrier

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which can cause irritation and systemic toxicity. |

| Body Protection | A lab coat that is fully buttoned | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when handled in a fume hood. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of harmful dust or vapors. |

III. Safe Handling, Storage, and Disposal: From Cradle to Grave

Proper procedures for handling, storage, and disposal are critical to maintaining a safe laboratory environment.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous or explosive reactions.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Light Sensitivity: Protect from light.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. As a halogenated aromatic compound, it should be segregated into the appropriate waste stream for incineration or other approved disposal methods.

IV. Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill Response

In the event of a spill, follow these steps:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

-

Neutralize (if applicable): For larger spills of aromatic amines, specialized decontamination solutions may be used by trained personnel.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.

V. Application in Drug Discovery: A Synthetic Chemist's Perspective

This compound is a valuable building block in medicinal chemistry, primarily due to its ability to participate in a variety of coupling and cyclization reactions to form complex heterocyclic systems. The diamine functionality provides nucleophilic centers, while the bromo substituent serves as a handle for cross-coupling reactions.

Role in Kinase Inhibitor Synthesis

A significant application of this compound and related structures is in the synthesis of kinase inhibitors[11][12][13]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The general strategy involves using the diamine to construct a heterocyclic core that can mimic the hinge-binding motif of ATP, the natural substrate for kinases. The bromo-substituent can then be functionalized, often via Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce substituents that occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Caption: Synthetic strategy for kinase inhibitors using this compound.

VI. Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction using an amine as a nucleophile, a common transformation in medicinal chemistry[6][14][15]. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and desired products.

Reaction Setup

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1 eq), and a base such as potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitored by TLC or LC-MS).

Reaction Quenching and Work-up

Causality: The quenching step is critical to neutralize any remaining reactive species and to facilitate the separation of the desired product from byproducts and unreacted starting materials.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve inorganic salts.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water to remove any remaining inorganic salts.

-

Further wash the solid with a non-polar solvent like hexanes to remove non-polar impurities.

-

Dry the crude product under vacuum.

Purification

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure desired product.

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist, particularly in the pursuit of novel therapeutics. Its utility, however, is intrinsically linked to a thorough understanding and respect for its potential hazards. By implementing robust safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can safely harness the synthetic potential of this versatile building block. As with any chemical, a proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

-

American Cancer Society. (2024, August 1). Known and Probable Human Carcinogens. Retrieved from [Link]

-

De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23423548, this compound. Retrieved from [Link]

-

National Institutes of Health. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 15th Report on Carcinogens. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Kaya, F. F., Kayraldız, A., Canımoğlu, S., & Rencüzoğulları, E. (2006). Mutagenicity of five food additives in Ames/Salmonella/Microsome test. Annals of Microbiology, 56(2), 129-133. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Substances Listed in the Fifteenth Report on Carcinogens. Retrieved from [Link]

-

Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-277. Retrieved from [Link]

-